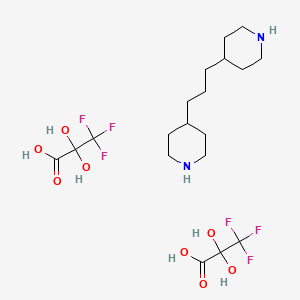
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a piperidine ring, an indene moiety, and a hydroxy-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indene moiety.
Attachment of the Hydroxy-Dimethylpropyl Group: The hydroxy-dimethylpropyl group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to the hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols from carbonyl compounds.
Substitution: Formation of new derivatives with different functional groups attached to the piperidine ring.
Applications De Recherche Scientifique
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate
- 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
Uniqueness
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,15-23)14-21-18(24)20(22-10-6-3-7-11-22)12-16-8-4-5-9-17(16)13-20/h4-5,8-9,23H,3,6-7,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODIEVHGUFJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B4935299.png)

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B4935343.png)


![N-[2-(diethylamino)ethyl]-1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B4935383.png)
![4-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4935385.png)
![(3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

